

Technical Support Center: Overcoming Variability in Nystatin-Perforated Patch Experiments

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Compound of Interest

Compound Name: Nystatin

Cat. No.: B7802587

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common sources of variability in **Nystatin**-perforated patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the **Nystatin**-perforated patch technique over conventional whole-cell patch-clamp?

The main advantage of the perforated patch-clamp technique is the preservation of the intracellular environment.^{[1][2][3][4]} Unlike conventional whole-cell, where the cell's contents are dialyzed by the pipette solution, the **Nystatin** pores are permeable only to small monovalent ions.^{[3][4]} This prevents the washout of larger molecules such as second messengers (e.g., cAMP, cGMP), ATP, and Ca²⁺, which is crucial for studying the modulation of ion channels by intracellular signaling pathways and reducing current rundown.^{[1][2][3][4][5]}
^[6]

Q2: How does **Nystatin** form pores in the cell membrane?

Nystatin is a polyene antibiotic that interacts with sterols, primarily ergosterol, in the cell membrane.^[7] This interaction leads to the formation of pores or channels that allow for the passage of small monovalent ions, thereby providing electrical access to the cell's interior.

Q3: How long does it typically take for the **Nystatin** to perforate the membrane patch?

The time to achieve adequate perforation can vary significantly depending on the cell type, **Nystatin** concentration, and temperature. Generally, it can take anywhere from 5 to 30 minutes to reach a stable, low access resistance.[\[8\]](#)

Q4: What are the common alternatives to **Nystatin** for perforated patch experiments?

Common alternatives to **Nystatin** include Amphotericin B and Gramicidin.[\[5\]](#)[\[8\]](#)[\[9\]](#) Amphotericin B is another polyene antibiotic with similar properties to **Nystatin**.[\[3\]](#)[\[4\]](#) Gramicidin forms pores that are exclusively permeable to monovalent cations, which is particularly advantageous for studying chloride channels as it does not disturb the intracellular chloride concentration.[\[9\]](#) However, Gramicidin perforation is typically slower than **Nystatin** or Amphotericin B.[\[8\]](#)

Troubleshooting Guide

Issue 1: Difficulty obtaining a high-resistance ($G\Omega$) seal.

- Q: I'm having trouble forming a stable Giga-ohm seal. What could be the cause?
 - A: The presence of **Nystatin** at the pipette tip is a common cause of seal formation failure.[\[10\]](#) It is crucial to front-fill the pipette tip with a **Nystatin**-free internal solution before back-filling with the **Nystatin**-containing solution.[\[9\]](#)[\[11\]](#)[\[12\]](#) Also, ensure that the cell membrane is clean and healthy. Unhealthy cells can make sealing difficult. The pipette resistance should also be optimized for your specific cell type, typically in the range of 3-6 $M\Omega$.[\[13\]](#)

Issue 2: Slow or incomplete perforation.

- Q: It's taking a very long time to get a low access resistance, or the resistance remains high. What can I do?
 - A: This can be due to several factors:
 - **Nystatin** Potency: **Nystatin** is sensitive to light and heat and degrades over time.[\[7\]](#)[\[8\]](#) Ensure you are using a fresh stock solution of **Nystatin** in DMSO, prepared daily. The final **Nystatin**-containing pipette solution should also be used within a few hours of preparation.[\[7\]](#)[\[14\]](#)

- **Nystatin Concentration:** The concentration of **Nystatin** may be too low. You can try increasing the concentration in your pipette solution. Typical concentrations range from 100 to 300 µg/mL.
- **Temperature:** Perforation is temperature-dependent. Performing experiments at a slightly warmer temperature (room temperature or slightly above) can speed up the perforation process.
- **Cell Type:** Some cell types are more resistant to perforation. Optimizing the **Nystatin** concentration for your specific cell type may be necessary.

Issue 3: High and unstable access resistance.

- Q: My access resistance is high and fluctuates during the experiment. How can I improve this?
 - A: High and unstable access resistance can compromise the quality of your recordings.
 - **Incomplete Perforation:** This is a primary cause. Allow more time for perforation to occur and ensure your **Nystatin** solution is fresh and potent.
 - **Pipette Geometry:** The shape and size of the pipette tip can influence access resistance. Pipettes with a larger tip opening can sometimes lead to lower access resistance.
 - **Spontaneous Rupture:** The membrane patch can spontaneously rupture, leading to a sudden drop in access resistance and dialysis of the cell. This can be monitored by including a fluorescent dye in the pipette that is too large to pass through the **Nystatin** pores. If the cell becomes fluorescent, the patch has ruptured.[\[12\]](#)

Issue 4: Sudden loss of the recording (cell dies or seal is lost).

- Q: My recordings are not lasting long; the cell often dies or the seal is lost shortly after perforation. Why is this happening?
 - A: This could be due to:

- **Nystatin Toxicity:** At high concentrations, **Nystatin** can be toxic to cells. If you suspect toxicity, try reducing the **Nystatin** concentration.
- **Poor Cell Health:** Ensure your cells are healthy before starting the experiment.
- **Mechanical Instability:** Ensure your recording setup is free from vibrations.

Data Presentation

Table 1: Comparison of Perforating Agents

Perforating Agent	Typical Concentration	Permeability	Perforation Time	Advantages	Disadvantages
Nystatin	100 - 300 µg/mL	Monovalent cations and anions	5 - 30 min	Relatively fast perforation, preserves intracellular signaling. [8]	Can be unstable, potential for Cl ⁻ redistribution. [8]
Amphotericin B	100 - 300 µg/mL	Monovalent cations and anions	5 - 30 min	Similar to Nystatin, can achieve low access resistance. [15]	Light sensitive, can interfere with seal formation. [8]
Gramicidin	10 - 50 µg/mL	Monovalent cations only	20 - 60 min	Preserves intracellular Cl ⁻ concentration. [9]	Slow perforation, more technically challenging. [8]

Table 2: **Nystatin** Stock Solution Stability in DMSO

Storage Temperature	Duration	Stability	Recommendation
-20°C	Up to 1 week	Generally stable	Aliquot and freeze for short-term storage.
4°C	24 hours	Moderate stability	Prepare fresh daily.
Room Temperature	A few hours	Low stability	Use immediately after preparation.

Note: Data are compiled from various sources and represent typical values. Optimal conditions may vary depending on the specific experimental setup and cell type.

Experimental Protocols

Protocol 1: Preparation of **Nystatin** Stock and Pipette Solutions

Materials:

- **Nystatin** powder
- Dimethyl sulfoxide (DMSO)
- **Nystatin**-free internal pipette solution
- Vortexer
- Sonicator
- Microcentrifuge tubes
- Aluminum foil

Procedure:

- Prepare **Nystatin** Stock Solution (e.g., 25 mg/mL in DMSO):

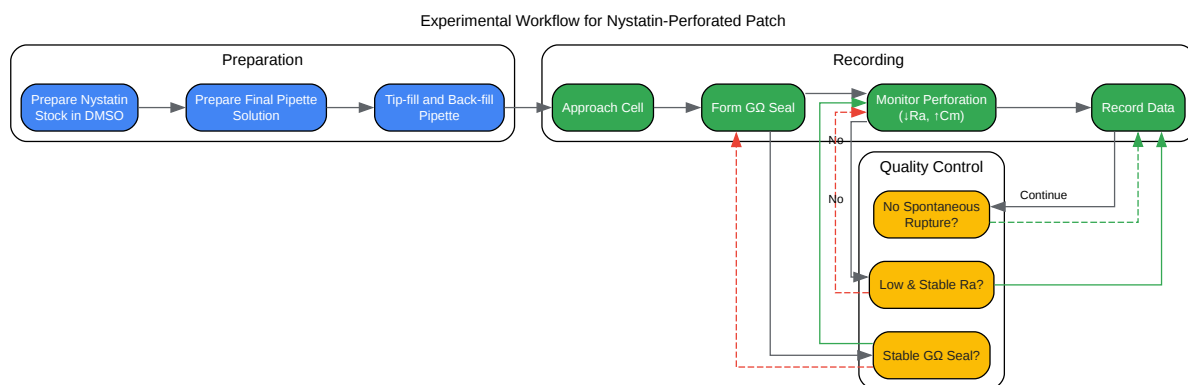
- Weigh out **Nystatin** powder in a light-protected microcentrifuge tube. **Nystatin** is light-sensitive, so minimize exposure to light.[\[7\]](#)
- Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration.
- Vortex vigorously for at least 30 seconds to dissolve the **Nystatin**.
- Briefly sonicate the stock solution to ensure it is fully dissolved.
- Wrap the stock solution tube in aluminum foil and store it at -20°C in small aliquots. It is recommended to prepare the stock solution fresh daily.[\[7\]](#)
- Prepare Final **Nystatin**-Containing Pipette Solution (e.g., 200 µg/mL):
 - On the day of the experiment, thaw an aliquot of the **Nystatin** stock solution.
 - Add the required volume of the stock solution to your **Nystatin**-free internal pipette solution to achieve the final desired concentration. For example, to make 1 mL of 200 µg/mL **Nystatin** solution from a 25 mg/mL stock, add 8 µL of the stock solution to 992 µL of the internal solution.
 - Vortex the final solution for at least 30 seconds.
 - Sonicate the final solution for 1-2 minutes immediately before use to ensure the **Nystatin** is well-dispersed.
 - Keep the final solution protected from light and use it within 2-4 hours.[\[7\]](#)[\[14\]](#)

Protocol 2: Performing a **Nystatin**-Perforated Patch-Clamp Experiment

- Pipette Preparation:
 - Pull a glass pipette with the desired resistance (typically 3-6 MΩ).
 - Crucially, first, dip the tip of the pipette into the **Nystatin**-free internal solution for a few seconds to fill the very tip.[\[9\]](#)[\[11\]](#)

- Then, back-fill the pipette with the freshly prepared and sonicated **Nystatin**-containing internal solution.
- Seal Formation:
 - Approach the target cell with the pipette, applying gentle positive pressure.
 - Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal ($>1\text{ G}\Omega$).
 - Achieve the seal as quickly as possible to minimize the time for **Nystatin** to diffuse to the tip and interfere with sealing.[\[10\]](#)
- Monitoring Perforation:
 - After establishing a stable Giga-ohm seal, monitor the access resistance (R_a) and cell capacitance (C_m) over time.
 - Perforation is indicated by a gradual decrease in access resistance and an increase in cell capacitance.
 - The recording can begin once the access resistance has stabilized at a sufficiently low level (ideally $< 30\text{ M}\Omega$, though this can vary).

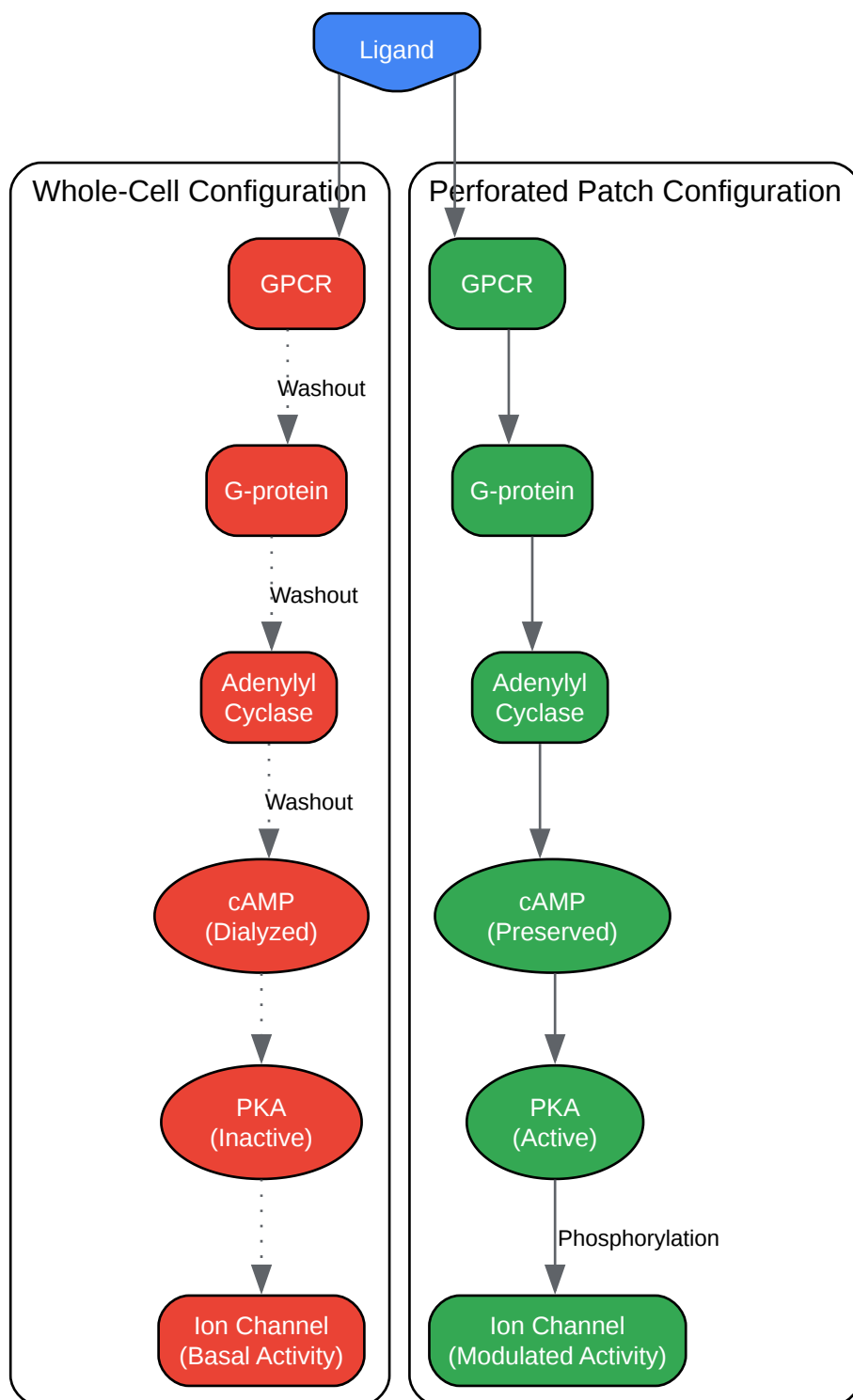
Mandatory Visualization



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Caption: **Nystatin**-perforated patch experimental workflow.

Preservation of cAMP Signaling in Perforated Patch

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Caption: cAMP signaling pathway preservation.

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